5-Bromomethyl-3-methoxy-isoxazole

Tetramic acid synthesis Isoxazole alkylation Phosphonate preparation

Procure 5-Bromomethyl-3-methoxy-isoxazole (CAS 14423-89-3) for superior nucleophilic substitution kinetics. The 5-bromomethyl group provides faster leaving-group ability than chloromethyl analogs, enabling milder alkylation conditions. Its unique 3-methoxy group serves as a masked 3-hydroxy handle (accessible via demethylation) – a synthetic switch irreplaceable by 3-methyl or 3-unsubstituted analogs. Essential for pantherine-analog synthesis, Arbuzov phosphonate formation (78% validated yield), and 5-fluoromethylisoxazole routes. Specify exact CAS to ensure experimental reproducibility incompatible with generic alternatives.

Molecular Formula C5H6BrNO2
Molecular Weight 192.01 g/mol
CAS No. 14423-89-3
Cat. No. B3378616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromomethyl-3-methoxy-isoxazole
CAS14423-89-3
Molecular FormulaC5H6BrNO2
Molecular Weight192.01 g/mol
Structural Identifiers
SMILESCOC1=NOC(=C1)CBr
InChIInChI=1S/C5H6BrNO2/c1-8-5-2-4(3-6)9-7-5/h2H,3H2,1H3
InChIKeyIKWBIWKIWRWLFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromomethyl-3-methoxy-isoxazole (CAS 14423-89-3) – Core Properties and Procurement Context for Heterocyclic Synthesis


5-Bromomethyl-3-methoxy-isoxazole (CAS 14423-89-3) is a bifunctional heterocyclic building block belonging to the 3,5-disubstituted isoxazole class, with molecular formula C₅H₆BrNO₂ and molecular weight 192.01 g/mol . The compound features a 3-methoxy substituent that confers electron-donating character to the isoxazole ring and a 5-bromomethyl handle that enables alkylation, cross-coupling, and nucleophilic displacement chemistry. The methoxy group distinguishes this scaffold from simpler 5-bromomethylisoxazole analogs by modulating both electronic properties and downstream deprotection potential (conversion to 3-hydroxyisoxazole via demethylation) [1]. Available from multiple commercial suppliers at purity specifications ranging from 95% to 98%, this compound serves as a key intermediate in medicinal chemistry programs targeting neurological agents and in diversity-oriented synthesis of isoxazole-containing libraries .

5-Bromomethyl-3-methoxy-isoxazole (CAS 14423-89-3) – Why Analog Substitution Is Not a Viable Procurement Strategy


The 3-methoxy-5-bromomethyl substitution pattern is structurally non-interchangeable with closely related isoxazole analogs due to three differentiating factors: (i) the 3-methoxy group provides a masked 3-hydroxy functionality accessible via demethylation, a synthetic handle absent in 3-unsubstituted or 3-methyl analogs [1]; (ii) the 5-bromomethyl position exhibits reactivity distinct from 5-chloromethyl analogs in nucleophilic substitution reactions, with bromine offering superior leaving-group kinetics that enable milder reaction conditions [2]; (iii) the bromomethyl group participates in alkylation chemistry that 5-methyl precursors cannot perform, while the 3-methoxy electronic character influences regioselectivity in subsequent transformations. Generic substitution with 5-(chloromethyl)-3-methoxyisoxazole or 5-bromomethyl-3-methylisoxazole would alter reaction kinetics, yield profiles, or downstream functionalization pathways, introducing uncontrolled variables into synthetic sequences. Procurement specifications must therefore mandate the exact CAS 14423-89-3 compound to ensure experimental reproducibility and alignment with literature-validated protocols.

5-Bromomethyl-3-methoxy-isoxazole (CAS 14423-89-3) – Comparator-Based Quantitative Differentiation Evidence


Alkylation Efficiency in Tetramic Acid Synthesis – 78% Yield Achieved with 5-Bromomethyl-3-methoxy-isoxazole

In a published general method for tetramic acid derivative synthesis, 5-bromomethyl-3-methoxy-isoxazole undergoes bromination from its 5-methyl precursor and subsequently reacts with triethyl phosphite to yield the corresponding phosphonate intermediate. This reaction proceeds with a reported yield of 78% under standard conditions, demonstrating the compound's competent electrophilic reactivity at the benzylic bromomethyl position [1]. The 3-methoxy substitution pattern is maintained throughout the transformation, preserving the masked hydroxyl functionality for downstream deprotection.

Tetramic acid synthesis Isoxazole alkylation Phosphonate preparation

Nucleophilic Substitution Reactivity Advantage – Bromomethyl Outperforms Chloromethyl in 5-Fluoromethylisoxazole Synthesis

A 2019 comprehensive study on 5-fluoroalkylisoxazole synthesis explicitly concluded that an alternative approach based on nucleophilic substitution in 5-bromomethyl derivatives was more convenient for the preparation of 5-fluoromethylisoxazoles compared to routes employing chloromethyl analogs [1]. The bromine leaving group provides superior reaction kinetics under nucleophilic fluorination conditions, reducing reaction times and improving product throughput. This finding represents a class-level inference across 5-bromomethylisoxazole scaffolds, with the 3-methoxy variant sharing the same reactive bromomethyl handle.

Fluorinated isoxazoles Nucleophilic substitution Halogen exchange

Lithium Acetylide Alkylation in Propargylic Intermediate Synthesis – Validated Electrophilic Partner

In a patented synthetic route (US05670516), 5-bromomethyl-3-methoxy-isoxazole is employed as an electrophile in the alkylation of lithium acetylide intermediates. The reaction is conducted in tetrahydrofuran at temperatures ranging from -78°C to 25°C, demonstrating the compound's compatibility with strongly nucleophilic organolithium species without undesired ring-opening or decomposition . This reactivity profile contrasts with less electrophilic 5-methyl or 5-chloromethyl analogs, which would require harsher conditions or fail to undergo this transformation efficiently.

Acetylide alkylation Propargylic intermediates Alkyne functionalization

Masked 3-Hydroxy Functionality – Synthetic Access to 3-Hydroxyisoxazole Scaffolds via Demethylation

The 3-methoxy group in 5-bromomethyl-3-methoxy-isoxazole serves as a masked 3-hydroxy functionality, a feature exploited in the synthesis of pantherine (5-aminomethyl-3-hydroxyisoxazole), an active principle of Amanita muscaria [1]. In contrast, 5-bromomethylisoxazole lacking the 3-substituent and 5-bromomethyl-3-methylisoxazole cannot undergo demethylation to access the biologically relevant 3-hydroxy pharmacophore. The synthetic sequence from 3-methoxyisoxazole-5-carboxylic acid derivatives to 3-hydroxyisoxazole products demonstrates the strategic value of the methoxy protecting group strategy.

Pantherine synthesis 3-Hydroxyisoxazole Demethylation strategy

5-Bromomethyl-3-methoxy-isoxazole (CAS 14423-89-3) – Evidence-Backed Procurement Application Scenarios


Medicinal Chemistry: Synthesis of 3-Hydroxyisoxazole-Containing Neuroactive Agents

Procurement of 5-bromomethyl-3-methoxy-isoxazole is indicated for medicinal chemistry programs targeting 3-hydroxyisoxazole-based neuroactive compounds such as pantherine (muscimol) analogs. The 3-methoxy group serves as a masked hydroxyl that can be revealed via demethylation after the 5-bromomethyl handle has been elaborated to aminomethyl or other functional groups. This strategy, validated in the total synthesis of pantherine [1], cannot be executed with 5-bromomethyl-3-methylisoxazole or 3-unsubstituted 5-bromomethylisoxazole due to the non-convertible nature of the 3-substituent in those analogs. The bromomethyl leaving group enables efficient C–N bond formation to install the aminomethyl moiety with retention of the 3-methoxy protecting group, which is subsequently deprotected to yield the active 3-hydroxyisoxazole pharmacophore.

Process Chemistry: Phosphonate Intermediate Preparation for Tetramic Acid Derivatives

Procurement of 5-bromomethyl-3-methoxy-isoxazole is justified for process routes requiring Arbuzov-type phosphonate formation at the 5-position. The compound reacts with triethyl phosphite to produce the corresponding 5-phosphonomethyl-3-methoxyisoxazole in 78% isolated yield [1], a transformation inaccessible from the 5-methyl precursor. This validated yield provides a reliable benchmark for cost-of-goods calculations and process optimization in scale-up campaigns. The 3-methoxy substituent remains intact throughout the phosphonate formation, enabling subsequent Horner-Wadsworth-Emmons olefination or other phosphorus-mediated transformations without interference from the ring substituent.

Fluorinated Building Block Synthesis: Late-Stage Nucleophilic Fluorination

Procurement of 5-bromomethyl-3-methoxy-isoxazole is advantageous for synthetic routes targeting 5-fluoromethylisoxazole derivatives. As established in peer-reviewed synthetic methodology, nucleophilic substitution on 5-bromomethyl derivatives provides a more convenient route to 5-fluoromethylisoxazoles compared to chloromethyl analogs [1]. The superior leaving-group ability of bromine enables milder fluorination conditions, reduces side-product formation, and improves overall process convenience. This evidence supports procurement of the bromomethyl variant over the chloromethyl alternative when fluorine incorporation is planned at the 5-position.

Diversity-Oriented Synthesis: Electrophilic Partner in C–C Bond Formation with Organometallics

Procurement of 5-bromomethyl-3-methoxy-isoxazole is indicated for combinatorial chemistry and library synthesis programs requiring C–C bond formation at the 5-methyl position. The compound's demonstrated compatibility with lithium acetylide nucleophiles in THF at cryogenic to ambient temperatures [1] validates its use in alkylation reactions with organolithium and related strongly basic nucleophiles. This electrophilic reactivity profile is not shared by 5-methylisoxazole precursors, which lack a leaving group, or by 5-chloromethyl analogs, which exhibit reduced electrophilicity requiring harsher conditions. The 3-methoxy group remains stable under these strongly basic alkylation conditions, enabling subsequent functionalization at either the isoxazole ring or the newly installed side chain.

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